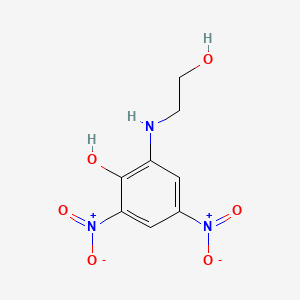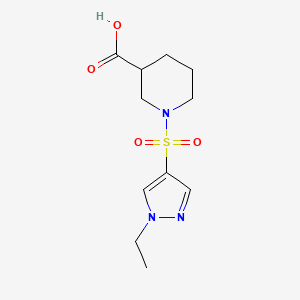
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Übersicht
Beschreibung
The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is a chemical species that can be inferred to have a structure related to dinitrophenol derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and their properties. For instance, the first paper discusses a molecular salt that includes a 2-aminopyridinium cation and a 2-methoxycarbonyl-4,6-dinitrophenolate anion, which shares the dinitrophenol moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, as seen in the second paper, which describes a two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine. This process could be analogous to the synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, where an aminating agent is used to introduce the amino group to the dinitrophenol framework .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol can be complex. The first paper details a molecular salt with a planar 2-aminopyridinium cation and a slightly twisted 2-methoxycarbonyl-4,6-dinitrophenolate anion. The dihedral angle between the rings in the cation and anion is minimal, suggesting a relatively flat molecular conformation .
Chemical Reactions Analysis
Chemical reactions involving dinitrophenol derivatives can be diverse. The second paper's focus on the synthesis of substituted N-benzoyliminopyridinium ylides through N-amination/benzoylation of pyridines indicates that dinitrophenol derivatives can participate in complex organic reactions, potentially leading to a variety of products with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitrophenol derivatives are not directly discussed in the provided papers. However, the extended layers and hydrogen bonding patterns described in the first paper suggest that these compounds could exhibit solid-state stability and potential for intermolecular interactions. The weak π-π interactions between benzene rings mentioned in the same paper could also influence the compound's solubility and crystallinity .
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching and Toxicity Studies
Dinitrophenols (DNPs), including 2,4-dinitrophenol and related compounds, are explored for their fluorescence quenching properties and potential toxicity mechanisms. These studies shed light on DNPs' inhibitory effects on proton translocation through mitochondrial membranes, impacting oxidative phosphorylation. The fluorescence quenching of tryptophan by DNPs like 2,4-DNP and DNOC (4,6-dinitro-orthocresol) has been linked to their toxicity, providing insights into their hazardous effects on metabolism, leucocyte levels, and potential carcinogenicity (Huţanu & Pintilie, 2013).
Synthesis and Energetic Properties
Research has delved into the synthesis and energetic properties of dinitrophenol derivatives, including 4-Diazo-2,6-dinitrophenol, for potential applications in the synthesis of high-energy materials. These studies contribute to the development of novel compounds with specific thermal stability and sensitivity characteristics, enriching the arsenal of materials available for various technological applications (Klapötke, Preimesser, & Stierstorfer, 2015).
Antimicrobial Agents
The chemical manipulation of dinitrophenol compounds to produce antimicrobial agents has been a subject of interest. For instance, formazans derived from Mannich base of dinitrophenol-linked thiadiazoles exhibit moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. Such research paves the way for the development of new antimicrobial compounds that can contribute to medical and agricultural applications (Sah, Bidawat, Seth, & Gharu, 2014).
Analytical Chemistry Applications
The chemical properties of dinitrophenol derivatives are exploited in analytical chemistry for the separation and characterization of complex mixtures. For instance, dinitrophenyl-labelled amino acids have been successfully separated using micellar liquid chromatography, demonstrating the utility of dinitrophenol derivatives in enhancing chromatographic analyses. This application is crucial in bioanalytical studies, facilitating the detailed examination of amino acid compositions in various biological samples (Boichenko, Kulikov, Loginova, & Iwashchenko, 2007).
Environmental Remediation
The degradation of dinitrophenols by photoautotrophic microorganisms highlights an environmental application, where specific cyanobacteria and microalgae strains show potential in removing toxic compounds from industrial wastewater. This bioremediation approach offers a sustainable method to mitigate the environmental impact of industrial pollutants, contributing to cleaner water resources (Hirooka, Nagase, Hirata, & Miyamoto, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c12-2-1-9-6-3-5(10(14)15)4-7(8(6)13)11(16)17/h3-4,9,12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABRBVCUJIJMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NCCO)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244163 | |
| Record name | 2-Hydroxyethyl picramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol | |
CAS RN |
99610-72-7 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-4,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99610-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl picramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099610727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl picramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxy-3,5-dinitroanilino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYETHYL PICRAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ27KOJ0GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)





![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)




